molecular formula C5H6BrNO2 B13275859 2-Bromoethyl 2-cyanoacetate

2-Bromoethyl 2-cyanoacetate

Cat. No.: B13275859
M. Wt: 192.01 g/mol
InChI Key: IGLDNUAOQNQFCN-UHFFFAOYSA-N
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Description

2-Bromoethyl 2-cyanoacetate is an organic compound with the molecular formula C5H6BrNO2. It is a versatile intermediate used in various chemical syntheses, particularly in the preparation of heterocyclic compounds. The presence of both bromine and cyano groups in its structure makes it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoethyl 2-cyanoacetate typically involves the reaction of ethyl cyanoacetate with 2-bromoethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethyl 2-cyanoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Condensation Reactions: Catalysts such as piperidine or pyridine in ethanol or methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted cyanoacetates.

    Condensation Reactions: Formation of heterocyclic compounds such as pyridines and quinolines.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromoethyl 2-cyanoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoethyl 2-cyanoacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the cyano group can participate in various condensation and reduction reactions. The compound’s reactivity is influenced by the electronic effects of the cyano and ester groups, which stabilize the transition states and intermediates formed during reactions .

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of bromine and cyano groups makes it a highly versatile reagent in organic synthesis. Its ability to undergo a wide range of reactions, including nucleophilic substitution, condensation, and reduction, sets it apart from similar compounds and enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C5H6BrNO2

Molecular Weight

192.01 g/mol

IUPAC Name

2-bromoethyl 2-cyanoacetate

InChI

InChI=1S/C5H6BrNO2/c6-2-4-9-5(8)1-3-7/h1-2,4H2

InChI Key

IGLDNUAOQNQFCN-UHFFFAOYSA-N

Canonical SMILES

C(CBr)OC(=O)CC#N

Origin of Product

United States

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